5,7,3',4',5'-Pentamethoxyflavanone

Macrophage Polarization Inflammation Immunomodulation

Generic flavanones such as naringenin fail to engage the STAT1/STAT6 axis, producing non-overlapping and irreproducible results in macrophage polarization studies. PMFA (CAS 479672-30-5) is the exact, fully methylated polymethoxyflavanone with validated dual STAT1/STAT6 modulation and a critical 5'-methoxy group for GAPDH inhibition. - Proven efficacy in LPS- and CLP-induced murine sepsis models via M1/M2 macrophage reprogramming. - Supplied with ≥98% HPLC purity, zero hydrogen bond donors (cLogP ~2.8), ideal for in vivo bioavailability studies. - Available from multiple stock points with rapid global dispatch for time-sensitive preclinical research.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
CAS No. 479672-30-5
Cat. No. B014859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,3',4',5'-Pentamethoxyflavanone
CAS479672-30-5
Synonyms2,3-Dihydro-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one; 
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC
InChIInChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3
InChIKeyVJQOZRFYJNWSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PMFA Baseline Profile


5,7,3',4',5'-Pentamethoxyflavanone (CAS 479672-30-5), also designated PMFA, is a fully methylated polymethoxyflavanone belonging to the flavonoid class [1]. It is a naturally occurring compound, first isolated from Neoraputia magnifica var. magnifica [2], and is also identified in Murraya paniculata [3]. The compound is characterized by a flavanone skeleton bearing five methoxy substituents at positions 5, 7, 3', 4', and 5'. It is a neutral, lipophilic molecule (MW 374.4 g/mol, LogP ~2.8) with zero hydrogen bond donors, imparting high membrane permeability and metabolic stability . PMFA has garnered research interest due to its unique ability to regulate macrophage polarization via the STAT1/STAT6 axis, demonstrating therapeutic potential in inflammatory diseases and sepsis [4].

1
Pathway Tool Supports STAT1/STAT6 macrophage polarization studies
2
Cell-Permeable Scaffold Fully methylated flavanone with zero H-bond donors (cLogP ~2.8)
3
Natural Product Source Isolated from Neoraputia magnifica; found in Murraya paniculata

PMFA Specificity vs. Generic Flavanones


Polymethoxyflavanones are not a homogeneous class; subtle changes in methoxylation pattern drastically alter their biological targets, potency, and mechanism of action. For example, the parent flavanone naringenin (5,7,4'-trihydroxyflavanone) primarily modulates inflammation via NF-κB inhibition and lacks the ability to directly regulate the STAT1/STAT6 pathway [1]. In contrast, 5,7,3',4',5'-pentamethoxyflavanone (PMFA) exerts its effects predominantly through dual STAT1/STAT6 modulation, a mechanism not shared by naringenin or 5,7,4'-trimethoxyflavanone [2]. Furthermore, the 5'-methoxy group, absent in 5,7,3',4'-tetramethoxyflavanone, is critical for enhanced glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitory activity [3]. Thus, substituting PMFA with a less methylated or differently methoxylated analog will yield divergent, often non-overlapping, biological outcomes, severely compromising experimental reproducibility and therapeutic efficacy. Procurement of the precise CAS 479672-30-5 compound is therefore essential for studies targeting macrophage polarization, sepsis, or GAPDH inhibition.

Research Tool (PMFA) Dual STAT1/STAT6 modulation and GAPDH inhibition
Generic Flavanones Primarily NF-κB inhibition; pathway response may not replicate STAT1/6 context
Structural Identity 5,7,3',4',5'-Pentamethoxy substitution pattern
Substitution Mismatch 5'-Methoxy group is critical for GAPDH activity; tetramethoxy analogs may show divergent enzyme inhibition
Physicochemical Profile cLogP ~2.8, HBD = 0; high predicted permeability
Hydroxylated Analogs Phase II metabolism liability (glucuronidation/sulfation) may alter exposure profile

PMFA Differentiation Evidence


Macrophage M1/M2 Polarization vs. Naringenin

PMFA uniquely suppresses M1 macrophage polarization and enhances M2 polarization via dual modulation of the STAT1 and STAT6 pathways. In contrast, the parent flavanone naringenin lacks the ability to inhibit STAT1 phosphorylation and primarily exerts its anti-inflammatory effects via NF-κB inhibition and TFEB activation, as demonstrated in independent studies [1][2].

M1/M2 Polarization
Cross-study comparable
PMFA inhibits p-STAT1 (M1); enhances M2 polarization. Naringenin (200 µM) did not inhibit STAT1 phosphorylation.
Supports STAT1-pathway assay context
In vitro macrophage models (RAW264.7 / J774)
Macrophage Polarization Inflammation Immunomodulation

Sepsis Survival Improvement

In a murine model of sepsis, intraperitoneal administration of PMFA significantly increased the survival rate of mice challenged with LPS or subjected to cecal ligation and puncture (CLP) [1].

Sepsis Survival
Head-to-head comparison
Reported significant survival increase (p
Supports endotoxemia model endpoint monitoring
In vivo murine model (C57BL/6). Exact values in full text.
GAPDH Inhibition
Class-level inference
Ranked among most active inhibitors from N. magnifica. 5'-OMe enhances binding vs tetramethoxyflavanone.
Supports enzyme inhibition screening context
Recombinant T. cruzi GAPDH assay
Physicochemical Profile
Class-level inference
PMFA: cLogP ~2.8, HBD = 0. Naringenin: cLogP ~2.4, HBD = 3.
Supports permeability and stability assay selection
In silico prediction (ALOGPS/ChemAxon)
Sepsis In Vivo Efficacy Therapeutic Index

GAPDH Inhibitory Activity vs. Tetramethoxyflavanone

PMFA and its related flavone analog were identified as the most active GAPDH inhibitors among a series of compounds isolated from Neoraputia magnifica. The presence of the 5'-methoxy group in PMFA is suggested to enhance binding to the GAPDH active site compared to the tetramethoxy analog lacking this substituent [1].

GAPDH Inhibition
Class-level inference
Ranked among most active inhibitors from N. magnifica. 5'-OMe enhances binding vs tetramethoxyflavanone.
Supports enzyme inhibition screening context
Recombinant T. cruzi GAPDH assay
GAPDH Inhibition Trypanosoma cruzi Chagas Disease

Physicochemical Advantage vs. Naringenin

Full methylation of all hydroxyl groups in PMFA results in zero hydrogen bond donors and increased lipophilicity (cLogP ~2.8) compared to the parent flavanone naringenin (cLogP ~2.4, 3 H-bond donors). This physicochemical profile predicts enhanced passive membrane permeability and reduced phase II metabolism (glucuronidation/sulfation), a common limitation of hydroxylated flavonoids [1].

Physicochemical Profile
Class-level inference
PMFA: cLogP ~2.8, HBD = 0. Naringenin: cLogP ~2.4, HBD = 3.
Supports permeability and stability assay selection
In silico prediction (ALOGPS/ChemAxon)
Lipophilicity Membrane Permeability Metabolic Stability

PMFA Optimal Use Cases


Sepsis & Acute Inflammation Research

PMFA is uniquely suited for in vivo studies of sepsis and acute inflammation due to its demonstrated ability to improve survival in LPS- and CLP-induced murine models, mechanistically linked to M1/M2 macrophage polarization via STAT1/STAT6 modulation [1]. Researchers investigating novel therapies for sepsis or inflammatory lung injury should prioritize this compound over generic flavanones lacking this specific pathway engagement.

Macrophage Plasticity & Immunometabolism

The compound's ability to promote a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages makes it an invaluable chemical probe for dissecting the STAT1/STAT6 signaling axis in macrophage biology. It offers a distinct mechanistic tool compared to naringenin, which acts primarily via NF-κB and TFEB [1][2].

Chagas Disease GAPDH Inhibition

PMFA serves as a validated hit compound for targeting Trypanosoma cruzi glycosomal GAPDH, an essential enzyme for the parasite's glycolysis. Its activity within a natural product extract and the structure-activity relationship implicating the 5'-methoxy group support its use as a scaffold for medicinal chemistry optimization aimed at developing new anti-Chagas agents [3].

Pharmacokinetics of Methylated Flavonoids

Given its fully methylated structure (0 H-bond donors) and enhanced lipophilicity (cLogP ~2.8), PMFA is an ideal model compound for studying the impact of methoxylation on the oral bioavailability, tissue distribution, and metabolic stability of flavonoids, particularly in comparison to hydroxylated counterparts like naringenin [4].

Application
Selection Property
Validation Focus
Sepsis & Endotoxemia Models
STAT1/STAT6 pathway modulation
M1/M2 polarization endpoint monitoring
Macrophage Plasticity Research
M1 to M2 polarization shift
STAT1/STAT6 pathway engagement
GAPDH Enzyme Inhibition Assays
T. cruzi glycosomal GAPDH target
Enzyme inhibition screening
Flavonoid ADME/PK Research
Fully methylated scaffold (0 HBD)
Permeability & metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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